molecular formula C12H9ClFNO3 B12078957 Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 1065094-11-2

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B12078957
CAS No.: 1065094-11-2
M. Wt: 269.65 g/mol
InChI Key: ZJZJBBUPOXIYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 1019015-59-8) is a fluorinated quinoline derivative with a molecular formula of C₁₂H₉ClFNO₃ and a molar mass of 269.66 g/mol . The compound features a quinoline backbone substituted with chloro (Cl), fluoro (F), hydroxy (-OH), and ethyl ester (-COOEt) groups at positions 8, 5, 4, and 3, respectively. Its structural complexity and halogenated substituents make it a candidate for pharmaceutical intermediates, particularly in antimicrobial or anticancer drug development .

Properties

CAS No.

1065094-11-2

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 8-chloro-5-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

ZJZJBBUPOXIYBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Cl

Origin of Product

United States

Preparation Methods

Aniline Precursor Preparation

The synthesis starts with 3-chloro-4-fluoroaniline , where the chloro and fluoro groups are strategically positioned to direct cyclization. This aniline derivative reacts with ethyl ethoxymethylenemalonate under acidic conditions, forming an anilidomethylenemalonate intermediate.

Reaction Conditions :

  • Solvent: Ethanol or dichloromethane

  • Temperature: Reflux (78–100°C)

  • Time: 4–6 hours

The intermediate undergoes thermal cyclization, eliminating ethanol to yield the quinoline core. The ester group at position 3 and the hydroxyl group at position 4 are retained, while the aniline’s substituents become the 5-fluoro and 8-chloro groups on the quinoline.

Mechanistic Insight :

  • Nucleophilic Attack : The aniline’s amine attacks the ethoxy group of ethyl ethoxymethylenemalonate.

  • Cyclization : A 6π-electrocyclic closure forms the quinoline ring.

  • Tautomerization : The 4-oxo group tautomerizes to the 4-hydroxy form.

Challenges and Optimizations

  • Regiochemical Control : The position of halogen substituents on the aniline precursor must align with the target quinoline’s structure. Meta-substituted anilines (relative to the amine group) yield para-substituted quinolines.

  • Byproduct Formation : Over-cyclization or decomposition may occur if reaction temperatures exceed 110°C.

Yield : 60–75% after purification via recrystallization.

Post-Cyclization Halogenation of the Quinoline Core

An alternative approach involves synthesizing an unsubstituted 4-hydroxyquinoline-3-carboxylate scaffold followed by sequential halogenation at positions 5 and 8.

Initial Quinoline Synthesis

The Gould–Jacobs reaction produces ethyl 4-hydroxyquinoline-3-carboxylate using an unsubstituted aniline. This intermediate is then subjected to halogenation:

Fluorination at Position 5

Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Conditions :

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Time: 12 hours

Selectfluor® introduces fluorine at position 5 via electrophilic aromatic substitution, favored by the electron-donating hydroxyl group at position 4.

Chlorination at Position 8

Reagent : Phosphorus oxychloride (POCl₃)
Conditions :

  • Solvent: Toluene

  • Temperature: 100°C

  • Time: 3.5 hours

POCl₃ replaces the hydrogen at position 8 with chlorine, driven by the directing effect of the adjacent fluorine atom.

Yield :

  • Fluorination: 50–65%

  • Chlorination: 70–85%

  • Overall: 35–45% (two-step sequence).

Analytical Validation

Post-halogenation, the product is characterized using:

  • ¹H/¹³C NMR : Distinct peaks for H-5 (δ 7.8–8.1 ppm) and H-8 (δ 8.3–8.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 269.0255 (calculated for C₁₂H₉ClFNO₃).

Direct Esterification of Halogenated Quinoline Carboxylic Acids

This method involves synthesizing 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid followed by esterification with ethanol.

Carboxylic Acid Synthesis

Starting Material : 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid is prepared via:

  • Gould–Jacobs Reaction : As described in Section 1.

  • Saponification : Hydrolysis of the ester group using NaOH (6 M aqueous), yielding the carboxylic acid.

Esterification with Ethanol

Reagent : Ethanol, catalytic H₂SO₄
Conditions :

  • Solvent: Excess ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

The reaction proceeds via acid-catalyzed Fischer esterification, achieving >90% conversion.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the pure ester.

Yield : 80–88%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Scalability
Gould–Jacobs + HalogenationHigh regiochemical controlMulti-step, moderate overall yield35–45Moderate
Post-Cyclization HalogenationFlexibility in halogen positioningRequires harsh reagents (POCl₃)50–65High
Direct EsterificationHigh purity, single-step esterificationDependent on carboxylic acid availability80–88Low

Industrial-Scale Considerations

For large-scale production, the Post-Cyclization Halogenation method is preferred due to:

  • Cost Efficiency : POCl₃ and Selectfluor® are commercially available and inexpensive.

  • Continuous Flow Reactors : Enhance safety and yield by maintaining optimal temperature and mixing.

Key Optimization Parameters :

  • Solvent Selection : Toluene minimizes side reactions during chlorination.

  • Catalyst Screening : Lewis acids (e.g., AlCl₃) improve chlorination efficiency but require careful handling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of quinoline ketones

    Reduction: Formation of quinoline amines

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Chemistry

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The chlorine and fluorine atoms can be replaced with other nucleophiles.
  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Biology

This compound has been investigated for its potential antimicrobial and antiviral properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Antimicrobial Activity Table

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.0625
Escherichia coli1.0
Klebsiella pneumoniae0.125
Pseudomonas aeruginosa0.25

The compound's mechanism of action includes enzyme inhibition and disruption of cell membrane integrity, which are critical for its antimicrobial properties.

Medicine

Research has explored the therapeutic potential of this compound in treating various diseases:

  • Anticancer Activity : Recent studies indicate that this compound may inhibit the proliferation of cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

Case Study: Anticancer Properties
A study demonstrated that this compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Industrial Applications

In industry, this compound is utilized in developing materials with specific properties, such as fluorescence. Its unique structure allows it to be used as a precursor in synthesizing dyes and pigments.

Pharmacokinetics

The pharmacokinetic profile reveals high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential applications in central nervous system disorders. Its solubility characteristics indicate effective formulation for oral administration.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural features and properties of ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate with analogous compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Differences
This compound 1019015-59-8 C₁₂H₉ClFNO₃ 269.66 Cl (8), F (5), -OH (4), -COOEt (3) Reference compound
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 1260650-59-6 C₁₂H₈BrClFNO₂ 357.56 Br (8), Cl (4), F (5), -COOEt (3) Bromine replaces hydroxy at C8
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 71083-06-2 C₁₂H₁₀FNO₃ 235.21 F (8), -OH (4), -COOEt (3) Lacks Cl at C5; no C5 substitution
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate 318-35-4 C₁₂H₁₀FNO₃ 235.21 F (6), -OH (4), -COOEt (3) Fluorine at C6 instead of C5
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 296.12 Br (8), -OH (4), -COOEt (3) Bromine at C8; lacks F and Cl

Key Observations :

  • Halogen Substitution : The presence of both Cl and F in the reference compound may enhance electrophilic reactivity compared to analogs with single halogens (e.g., bromine in or fluorine in ).
  • Hydroxy Group : The -OH at C4 is conserved in most analogs, suggesting its role in hydrogen bonding or metal coordination, critical for biological activity .
  • Positional Isomerism: Fluorine at C5 (reference) vs.

Physicochemical Properties

Limited solubility and melting point data are available for these compounds. However, substituent trends can be inferred:

  • Molecular Weight : Brominated analogs (e.g., 1260650-59-6) exhibit higher molar masses (~357 g/mol) due to bromine’s atomic mass, likely reducing solubility in polar solvents .
  • Polarity: The hydroxy group at C4 increases polarity compared to non-hydroxylated derivatives (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate, CAS 131548-98-6), which lacks -OH but features a nitro group .

Biological Activity

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C12H10ClFNO3C_{12}H_{10}ClFNO_3 and a molecular weight of approximately 269.66 g/mol. Its structure includes a quinoline core with specific substitutions that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism, leading to a disruption in essential biochemical pathways. This inhibition is critical for its antimicrobial properties.
  • DNA Interaction : this compound can intercalate into DNA, affecting gene expression and leading to cell death in susceptible organisms .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.0625
Escherichia coli1.0
Klebsiella pneumoniae0.125
Pseudomonas aeruginosa0.25

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential for central nervous system applications. Its solubility characteristics also indicate that it can be effectively formulated for oral administration .

Case Studies

  • Antimycobacterial Activity : A study investigating derivatives of quinoline compounds found that this compound showed promising activity against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis .
  • Synergistic Effects : Research has demonstrated that when combined with other antibiotics, this compound can enhance the efficacy of treatment regimens against resistant bacterial strains, suggesting its role as an adjuvant therapy in infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate, and how can reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions starting from substituted aniline derivatives. Key steps include:

  • Ethylation : Introduction of the ethyl ester group using ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine). Reaction temperature (0–5°C) minimizes side reactions .
  • Halogenation : Sequential chlorination and fluorination at positions 8 and 5, respectively, using POCl₃ and Selectfluor®. Solvent choice (e.g., DMF for fluorination) impacts reaction efficiency .
  • Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1.2–1.5 eq. of halogenating agents) and reaction time (4–6 hours for fluorination) .

Q. How is the purity of this compound validated, and what analytical techniques are essential?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity >95% .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic signals (e.g., ester carbonyl at ~165 ppm, aromatic protons at δ 7.2–8.5) .
  • Elemental Analysis : Matches theoretical C, H, N, and Cl/F content within ±0.3% .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory for volatile reagents (e.g., POCl₃) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can regioselectivity issues in the synthesis of derivatives be resolved?

  • Methodology :

  • By-Product Analysis : Isolate unexpected products (e.g., tricyclic thiazetoquinolines) via flash chromatography. Characterize using X-ray crystallography to confirm regioisomer structures .
  • Reaction Tuning : Adjust solvent polarity (e.g., THF vs. DCM) and base strength (K₂CO₃ vs. NaH) to favor desired pathways. For example, THF enhances nucleophilic attack at position 3 .

Q. What crystallographic methods are used to resolve intermolecular interactions affecting stability?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX-97 for structure refinement. Key parameters include hydrogen bonding (C–H⋯O, C–H⋯Cl) and π-π stacking distances (3.4–3.8 Å) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions influenced by crystal packing .

Q. How can contradictions in antimicrobial activity data be addressed?

  • Methodology :

  • Dose-Response Studies : Test compounds across concentrations (0.5–128 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC/MBC assays with ciprofloxacin as a positive control .
  • Data Validation : Cross-validate results with time-kill curves and checkerboard synergy assays to rule out false positives from solvent artifacts .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Stabilizers : Add antioxidants (0.1% BHT) or lyophilize the compound to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.